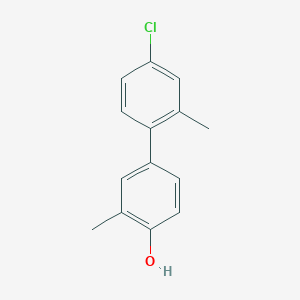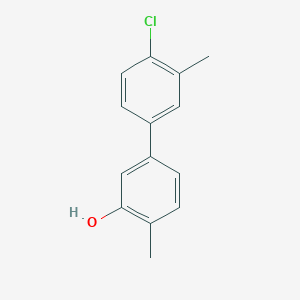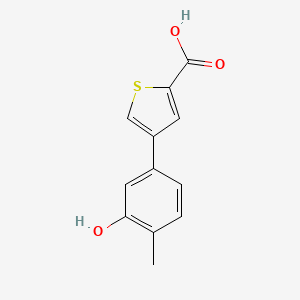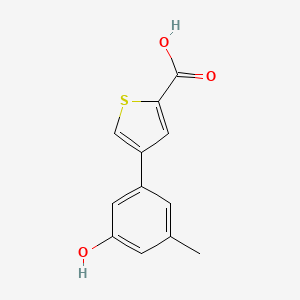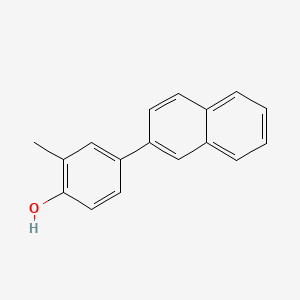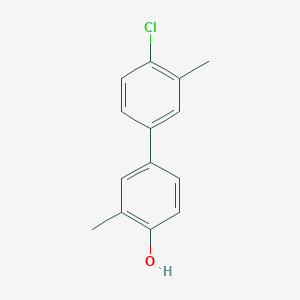
4-(4-Chloro-3-methylphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-3-methylphenyl)-2-methylphenol (95%) is an organic compound with a molecular weight of 220.6 g/mol. It is a white solid, insoluble in water, and has a melting point of approximately 148°C. This compound has a variety of uses in the fields of pharmaceuticals, agrochemicals, and materials science. It is also used in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
4-(4-Chloro-3-methylphenyl)-2-methylphenol (95%) has a wide range of applications in scientific research. It has been used in the synthesis of various compounds such as polymers, surfactants, and drugs. It has also been used in the synthesis of polyurethanes, polyesters, and polyamides. Additionally, it is used in the synthesis of dyes and pigments, and has been used as a catalyst in the synthesis of organic compounds.
Wirkmechanismus
The mechanism of action of 4-(4-Chloro-3-methylphenyl)-2-methylphenol (95%) is not well understood. However, it is believed that it can act as a Lewis acid, which can facilitate the formation of covalent bonds between molecules. It is also believed that it can act as a Lewis base, which can facilitate the formation of hydrogen bonds between molecules. Additionally, it is believed that it can act as an electron donor, which can facilitate the transfer of electrons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-3-methylphenyl)-2-methylphenol (95%) are not well understood. However, it is believed that it can act as an antioxidant, which can help to protect cells from damage caused by free radicals. Additionally, it is believed that it can act as a chelating agent, which can help to bind metals and other toxins in the body. Finally, it is believed that it can act as an anti-inflammatory agent, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-Chloro-3-methylphenyl)-2-methylphenol (95%) in laboratory experiments include its high purity, low cost, and easy availability. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 4-(4-Chloro-3-methylphenyl)-2-methylphenol (95%). One potential direction is to investigate its potential as a therapeutic agent, as it has been shown to possess antioxidant, anti-inflammatory, and chelating properties. Additionally, it could be further investigated for its potential use in the synthesis of new compounds, such as polymers, surfactants, and drugs. Finally, it could be further studied for its potential use in the synthesis of dyes and pigments.
Synthesemethoden
The synthesis of 4-(4-Chloro-3-methylphenyl)-2-methylphenol (95%) can be achieved through the reaction of 4-chloro-3-methylphenol with methyl iodide in the presence of sodium hydroxide. This reaction is carried out in a solvent such as toluene, and the product is isolated by filtration and recrystallization. The yield of this reaction is typically around 95%.
Eigenschaften
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHMTHJCTYXVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683865 |
Source


|
| Record name | 4'-Chloro-3,3'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-97-9 |
Source


|
| Record name | 4'-Chloro-3,3'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






